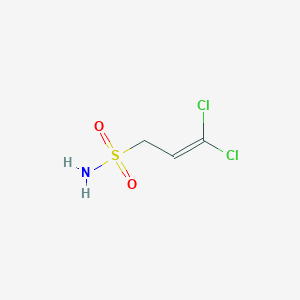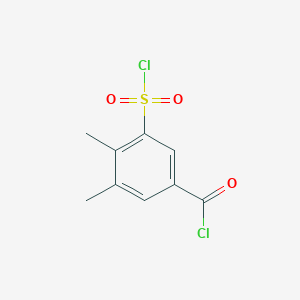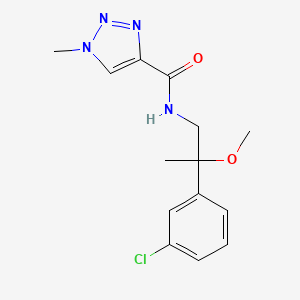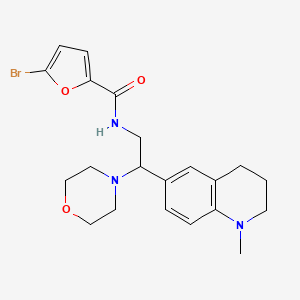
3,3-Dichloroprop-2-ene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloroprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C3H5Cl2NO2S . It has a molecular weight of 190.04 .
Molecular Structure Analysis
The molecular structure of 3,3-Dichloroprop-2-ene-1-sulfonamide consists of three carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dichloroprop-2-ene-1-sulfonamide are not fully detailed in the search results. The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Sulfonamide Applications in Scientific Research
Chemical Synthesis and Drug Development : Sulfonamides, such as 3,3-Dichloroprop-2-ene-1-sulfonamide, are integral to the synthesis of a wide range of pharmaceuticals. They serve as crucial intermediates in the development of drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. For instance, the synthesis and characterization of novel sulfonylcycloureas have demonstrated the potential of sulfonamides in producing compounds with significant anticancer activity, as revealed by molecular docking studies (Guerfi et al., 2021).
Environmental Impacts and Analytical Techniques : The presence of sulfonamides in the environment, particularly in water bodies, has raised concerns due to their potential impact on human health and ecosystems. Research has focused on the detection, transformation, and removal of these compounds from environmental matrices. Techniques such as smartphone-based digital image analysis have been developed for the rapid and efficient determination of sulfonamide concentrations in bovine milk, showcasing the adaptability of analytical methods to monitor environmental and food safety (Maroubo et al., 2021).
Antimicrobial Resistance : The widespread use of sulfonamides has led to the emergence of antimicrobial resistance, a pressing global health issue. Studies have examined the mechanisms of resistance to sulfonamides, including genetic factors that confer resistance in microbial populations. Understanding these mechanisms is crucial for developing strategies to combat resistance and ensure the continued efficacy of sulfonamide antibiotics (Sköld, 2001).
Advanced Oxidation Processes : Research into the oxidation of sulfonamide antibiotics by advanced oxidants like chlorine dioxide has provided insights into the degradation pathways of these compounds in water treatment processes. Such studies are vital for improving the removal of persistent pharmaceutical pollutants from water, ensuring the safety of drinking water supplies (Ben et al., 2017).
Eigenschaften
IUPAC Name |
3,3-dichloroprop-2-ene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-3(5)1-2-9(6,7)8/h1H,2H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMVUATQPCQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)


![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)






![4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2714193.png)
![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)